molecular formula C27H18N4O B12431622 2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B12431622
M. Wt: 414.5 g/mol
InChI Key: VGWAPISXSPOLIQ-UHFFFAOYSA-N
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Description

2,3-Diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core fused with quinoline and phenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions. One common method includes the condensation of appropriate quinoline derivatives with pyrazole intermediates. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or quinoline rings using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce fully hydrogenated pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

2,3-Diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Quinoline derivatives: Compounds like chloroquine and hydroxychloroquine, which have well-known antimalarial properties.

    Phenyl-substituted pyrazoles: Compounds with similar phenyl groups but different core structures.

Uniqueness

2,3-Diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its combination of quinoline and pyrazolo[1,5-a]pyrimidine cores, which confer distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2,3-Diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of quinoline derivatives with pyrazole precursors. A general synthetic route includes:

  • Formation of Pyrazole : Starting from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Cyclization : The pyrazole is then reacted with substituted quinolines to form the target compound.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on various cancer cell lines, including breast and lung cancer cells. In vitro assays revealed that it induces apoptosis in these cells by activating caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis via caspase activation
A549 (Lung)4.8Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : In animal models, it significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against several bacterial strains:

  • Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Animal Model for Inflammation : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Research Findings

Research has consistently shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities. For instance:

  • Kinase Inhibition : Some studies have indicated that similar compounds can inhibit key kinases involved in cancer progression, such as ALK5 and p38 MAPK .

Properties

Molecular Formula

C27H18N4O

Molecular Weight

414.5 g/mol

IUPAC Name

2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C27H18N4O/c32-27-22(20-13-14-23-21(16-20)12-7-15-28-23)17-29-26-24(18-8-3-1-4-9-18)25(30-31(26)27)19-10-5-2-6-11-19/h1-17,30H

InChI Key

VGWAPISXSPOLIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN3C2=NC=C(C3=O)C4=CC5=C(C=C4)N=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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